Methyl 3-(4-bromophenyl)acrylate: A Linchpin Scaffold in Medicinal Chemistry
Methyl 3-(4-bromophenyl)acrylate: A Linchpin Scaffold in Medicinal Chemistry
Executive Summary
Methyl 3-(4-bromophenyl)acrylate (often referred to as Methyl 4-bromocinnamate) is a bifunctional building block that serves as a critical "linchpin" in modern organic synthesis. Its utility stems from its orthogonal reactivity : it possesses an electrophilic Michael acceptor motif, a versatile aryl bromide handle for cross-coupling, and a chemically modifiable ester terminus. This guide analyzes its physicochemical profile, optimal synthetic routes, and its strategic application in divergent drug discovery workflows.
Part 1: Physicochemical Profile
The thermodynamic stability of the trans (
Table 1: Key Chemical Properties
| Property | Value | Notes |
| CAS Number | 71205-17-9 | Generic; 3650-78-0 often denotes the pure ( |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Molecular Weight | 241.08 g/mol | |
| Appearance | White to off-white crystalline solid | Distinctive needles upon recrystallization from EtOH. |
| Melting Point | 84–86 °C | Sharp range indicates high purity. |
| Boiling Point | ~311 °C | At 760 mmHg (Predicted).[2] |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Poor solubility in water; ideal for organic phase reactions. |
| LogP | 3.28 | Lipophilic; cell-permeable scaffold. |
| ¹H NMR Signature | The large coupling constant ( |
Part 2: Synthetic Routes & Mechanistic Causality
To maximize yield and stereochemical purity, the choice of synthesis depends on the starting material availability and the tolerance for metal contaminants.
The Horner-Wadsworth-Emmons (HWE) Route (Recommended)
Why this choice? The HWE reaction is thermodynamically controlled to favor the (
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Mechanism: 4-Bromobenzaldehyde reacts with trimethyl phosphonoacetate in the presence of a weak base (e.g., K₂CO₃ or NaH). The phosphate byproduct is water-soluble, simplifying workup.
The Heck Cross-Coupling Route
Why this choice? Atom economy. It builds the carbon skeleton directly from 1-bromo-4-iodobenzene and methyl acrylate.
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Critical Insight: One must use 1-bromo-4-iodobenzene . Palladium inserts selectively into the C–I bond (weaker BDE: ~65 kcal/mol) leaving the C–Br bond (~81 kcal/mol) intact for future functionalization.
Visualization: Comparative Synthesis Pathways
Figure 1: Comparison of HWE (stereoselective) and Heck (chemoselective) synthetic routes.
Part 3: The Reactivity Triad (Orthogonality)
The power of this molecule lies in its ability to undergo divergent transformations. It possesses three distinct "handles" that can be manipulated independently.
The Aryl Bromide (C–Br): The Cross-Coupling Handle
This is the primary site for diversity generation. The bromine atom is inert to the conditions used to form the acrylate (HWE/Heck) but is highly reactive under Pd(0) catalysis.
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Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl cinnamates, a privileged scaffold in kinase inhibitors.
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Buchwald-Hartwig: Coupling with amines creates anilines, common in CNS-active agents.
The Alkene (C=C): The Electrophile & Photophore
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Michael Addition: The electron-withdrawing ester activates the
-carbon. Thiols (e.g., cysteine residues) or amines can add here.[1] This is utilized in the design of Covalent Inhibitors (e.g., targeting EGFR or BTK). -
[2+2] Photocycloaddition: Under UV irradiation, the molecule dimerizes to form cyclobutane derivatives (truxillic esters), used in polymer cross-linking and material science.
The Ester (COOMe): The Terminus
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Hydrolysis: Yields the free acid for peptide coupling.
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Reduction: Converts to the allylic alcohol, a precursor for Sharpless epoxidation.
Visualization: Reactivity Landscape
Figure 2: Divergent synthesis capabilities from the core scaffold.
Part 4: Experimental Protocols
Protocol A: High-Purity Synthesis via HWE Reaction
Standard Operating Procedure for 10 mmol scale.
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Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
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Reagents: Add Trimethyl phosphonoacetate (1.82 g, 10 mmol) and dry THF (30 mL). Cool to 0 °C.
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Deprotonation: Add NaH (60% dispersion in oil, 440 mg, 11 mmol) portion-wise. Caution: H₂ gas evolution. Stir for 30 min until clear.
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Addition: Add 4-Bromobenzaldehyde (1.85 g, 10 mmol) dissolved in THF (10 mL) dropwise over 10 min.
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Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
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Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from hot Ethanol to yield white needles.
Protocol B: Suzuki Cross-Coupling (Derivatization)
Typical procedure for library generation.
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Reagents: Combine Methyl 3-(4-bromophenyl)acrylate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Toluene/Water (10:1).
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Catalyst: Degas the solvent with N₂ for 15 min. Add Pd(PPh₃)₄ (5 mol%).
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Conditions: Heat to 90 °C for 12 hours under N₂ atmosphere.
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Note: The acrylate double bond is stable under these conditions, provided the temperature does not exceed 100 °C (risk of polymerization).
Part 5: Safety & Handling
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Hazard Classification:
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Skin/Eye Irritant (H315, H319): The compound is an alkylating agent (Michael acceptor). Wear nitrile gloves and safety goggles.
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Respiratory Irritant (H335): Handle in a fume hood to avoid inhalation of dust.
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Storage: Store at room temperature in a sealed container. Light sensitive over long periods (slow dimerization); amber vials are recommended.
References
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Guidechem. (n.d.). (E)-Methyl 3-(4-bromophenyl)acrylate Properties and Safety. Retrieved from
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ChemicalBook. (2025). Methyl 4-bromocinnamate Product Profile. Retrieved from
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Sigma-Aldrich. (n.d.). Methyl 3-(4-bromophenyl)acrylate Safety Data Sheet. Retrieved from
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National Institutes of Health (NIH). (2020). Impact of Cross-Coupling Reactions in Drug Discovery. Retrieved from
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BenchChem. (n.d.). Suzuki-Miyaura Coupling Protocols for Drug Discovery. Retrieved from
